
7,8-Didehydronaltrexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydronaltrexone typically involves the dehydrogenation of naltrexone. The process includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the naltrexone molecule, resulting in the formation of the double bond between the 7th and 8th carbon atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
科学研究应用
作用机制
7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .
相似化合物的比较
Naltrexone: The parent compound, used primarily for the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist, commonly used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence.
Uniqueness: 7,8-Didehydronaltrexone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to bind to multiple opioid receptors with high affinity makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1 |
InChI 键 |
IXTUHFUWSPWDEZ-XFWGSAIBSA-N |
手性 SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
规范 SMILES |
C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
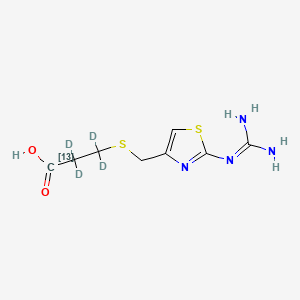
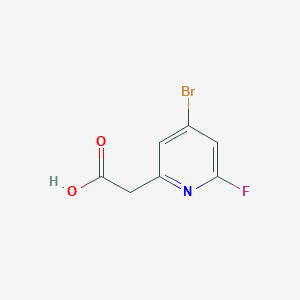
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
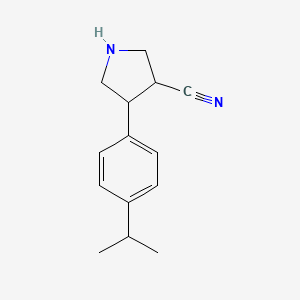
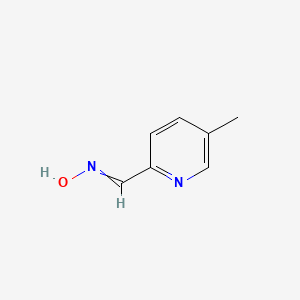
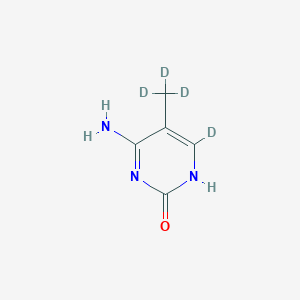

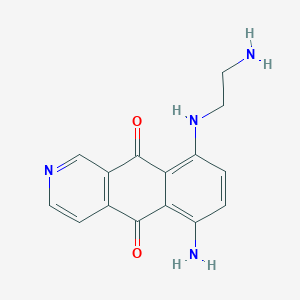
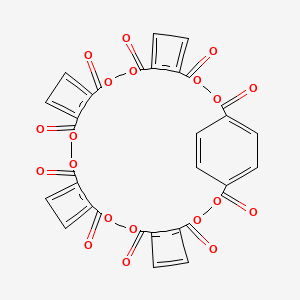


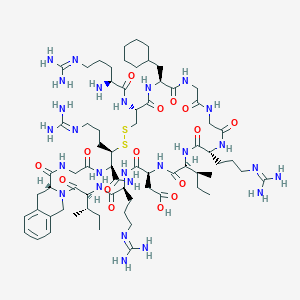
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
